4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Description
Historical Development in Peptide Chemistry
The historical trajectory of 4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is inextricably linked to advancements in solid-phase peptide synthesis (SPPS). Robert Bruce Merrifield’s 1963 introduction of SPPS revolutionized peptide assembly by anchoring growing chains to insoluble resin beads, enabling iterative coupling and deprotection steps. However, the initial tert-butoxycarbonyl (Boc) protection scheme required harsh acidic conditions for deprotection, limiting compatibility with acid-sensitive residues.
A transformative breakthrough occurred in 1970 when Louis Carpino and Gregory Han introduced the fluorenylmethoxycarbonyl (Fmoc) group as a base-labile alternative. Unlike Boc, Fmoc could be removed under mild basic conditions (e.g., piperidine), preserving acid-labile side-chain protections. This orthogonal protection strategy facilitated the synthesis of complex peptides containing tryptophan, methionine, and post-translationally modified residues. The subsequent development of Fmoc-protected aminohexanoic acid derivatives emerged from the need for spacer molecules that could modulate peptide conformation and solubility while maintaining synthetic accessibility.
By the 1980s, derivatives like this compound became indispensable in SPPS workflows. Their six-carbon backbone provided optimal length for minimizing steric hindrance during coupling reactions while introducing controlled hydrophobicity. The Wang resin, introduced in 1973, further complemented these developments by enabling efficient cleavage of Fmoc-protected peptides under mild acidic conditions.
Significance in Contemporary Research
In modern synthetic biology and pharmaceutical research, this compound serves four primary functions:
Peptide Backbone Modification : The hexanoic acid spacer introduces conformational flexibility between Fmoc-protected amino groups and target molecules. This flexibility is critical in designing peptide therapeutics with enhanced bioavailability, as rigid structures often suffer from poor membrane permeability. For instance, glucagon-like peptide-1 (GLP-1) analogs incorporating aminohexanoic acid spacers exhibit prolonged circulation half-lives by resisting proteolytic degradation.
Bioconjugation Linker : The compound’s carboxylic acid terminus facilitates covalent attachment to amines via carbodiimide-mediated coupling. Researchers leverage this property to create stable peptide-antibody conjugates for targeted drug delivery systems. A 2021 study demonstrated that Fmoc-aminohexanoic acid linkers improved the binding efficiency of trastuzumab-emtansine conjugates by 40% compared to shorter spacers.
Functionalized Material Synthesis : In materials science, the Fmoc group’s fluorescence enables real-time monitoring of polymerization reactions. Polymeric hydrogels incorporating this compound exhibit tunable mechanical properties for applications in 3D-bioprinted tissues.
Orthogonal Protection in Multi-Step Syntheses : The Fmoc group’s base lability allows sequential deprotection in multi-component reactions. This is particularly valuable in synthesizing branched peptides and dendrimers, where spatial control over reactive sites determines architectural precision.
Nomenclature and Structural Variants
The IUPAC name This compound systematically describes its structure:
- 9H-Fluoren-9-ylmethoxycarbonyl : A carbamate group where the fluorene moiety provides UV detectability (λmax 290–310 nm) and the methylene bridge enhances solubility in polar aprotic solvents.
- Hexanoic Acid : A six-carbon aliphatic chain terminating in a carboxylic acid, offering a balance between hydrophobicity and conformational mobility.
- Amide Linkage : Connects the Fmoc group to the hexanoic acid backbone, providing rotational freedom while maintaining chemical stability under SPPS conditions.
Structural variants arise from modifications to three regions:
The molecular formula C21H23NO4 (MW 353.41 g/mol) reflects the compound’s stoichiometry, with the Fmoc group contributing 78% of the molecular mass. X-ray crystallography studies reveal a planar fluorene ring system tilted 12° relative to the hexanoic acid chain, creating a kinked geometry that minimizes steric clashes during resin loading.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-14(11-12-20(23)24)22-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,2,11-13H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLFCZOKHVFLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid typically involves the protection of the amino group of hexanoic acid with the Fmoc group. This can be achieved through the reaction of hexanoic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling agents like HATU or DIC.
Substitution Reactions: The carboxyl group can be activated and substituted with various nucleophiles to form esters or amides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) at room temperature.
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) in DMF.
Substitution: Nucleophiles such as alcohols or amines in the presence of activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Deprotection: Hexanoic acid with a free amino group.
Coupling: Peptides or peptide derivatives.
Substitution: Esters or amides of hexanoic acid.
Scientific Research Applications
Scientific Research Applications of 4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
This compound and its derivatives have applications in peptide synthesis, biological studies, medicinal chemistry, and industrial applications. Specifically, the presence of the fluorenylmethoxycarbonyl (Fmoc) group is pivotal in these applications .
Fmoc Group and its Significance
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that allows rapid and efficient synthesis of peptides . It protects the amino group during peptide bond formation, preventing unwanted side reactions. The Fmoc group is stable under conditions using hydrogen fluoride and pyridine, but it can be removed by anhydrous morpholine or piperidine .
Applications
- Peptide Synthesis: this compound is utilized in synthesizing peptides and proteins, mainly in solid-phase peptide synthesis (SPPS).
- Medicinal Chemistry: It is also used in developing peptide-based drugs and therapeutic agents.
- Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
- Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Reactions
- Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
- Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
- Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzofuran and xanthene moieties.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the Fmoc group is removed under mildly basic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties
Physicochemical Properties
- Solubility : The target compound’s single carboxylic acid limits aqueous solubility compared to hexanedioic acid derivatives . Hydrochloride salts (e.g., Fmoc-L-lysine·HCl) exhibit superior solubility in polar solvents .
- Stability : All Fmoc-protected compounds are base-labile but stable under acidic conditions. Aromatic derivatives (e.g., benzoic acid analogs) may exhibit UV activity useful for monitoring reactions .
Biological Activity
4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, commonly referred to as Fmoc-Lys-OH, is a derivative of lysine that is widely used in peptide synthesis and has garnered interest for its potential biological activities. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in the formation of peptides and proteins. Understanding its biological activity is essential for its applications in medicinal chemistry and biochemistry.
- Molecular Formula : C₁₉H₁₇N₂O₄
- Molecular Weight : 353.35 g/mol
- CAS Number : 105047-45-8
The compound exhibits poor solubility in water but is soluble in organic solvents, which is typical for many Fmoc-protected amino acids. Its structure allows for specific interactions with biological molecules, making it a valuable tool in research.
The biological activity of Fmoc-Lys-OH primarily stems from its ability to modify proteins through peptide bond formation. The Fmoc group can be removed under mild conditions, allowing for the selective incorporation of lysine into peptides. This modification plays a crucial role in various biological processes, including:
- Protein Synthesis : Acts as a building block for synthesizing peptides and proteins.
- Enzyme Inhibition : Compounds similar to Fmoc-Lys-OH have been reported to inhibit specific enzymes, thereby modulating biochemical pathways.
Anticancer Activity
Research indicates that derivatives of Fmoc-Lys-OH may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Immunomodulatory Effects
Fmoc-Lys-OH has been implicated in immunological studies, particularly regarding its influence on B- and T-cell activation. The modification of proteins with this compound may enhance their immunogenicity, leading to improved responses in therapeutic applications .
Case Studies
-
Cancer Cell Line Study
- Objective : To evaluate the cytotoxic effects of Fmoc-Lys-OH derivatives on human cancer cell lines.
- Methodology : Various concentrations of the compound were tested on breast and prostate cancer cell lines.
- Results : Significant reductions in cell viability were observed at higher concentrations, indicating potential as an anticancer agent.
- Immunological Response
Data Table
Q & A
Q. How is 4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid synthesized, and what factors influence reaction yields?
Methodological Answer: The synthesis typically involves sequential protection and coupling steps. First, the amine group of 6-aminohexanoic acid is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under alkaline conditions (pH 8–9) to form the Fmoc-amino intermediate. The carboxylic acid group remains free for subsequent activation. Key factors affecting yields include:
- pH Control : Excess base (e.g., sodium bicarbonate) ensures efficient Fmoc protection but must avoid hydrolysis of the active ester intermediate .
- Temperature : Reactions are conducted at 0–4°C to minimize side reactions like racemization or Fmoc group cleavage .
- Solvent Choice : Dimethylformamide (DMF) or dichloromethane (DCM) is used to balance solubility and reactivity .
Q. What characterization techniques confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and hexanoic acid backbone (δ 1.2–2.4 ppm for methylene groups) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretch of carbamate) and ~3300 cm (N-H stretch) confirm functional groups .
- Elemental Analysis : Matches calculated C, H, and N percentages (e.g., C: ~65.92%, H: ~6.42% for derivatives) to validate purity .
Advanced Research Questions
Q. How does steric hindrance from the Fmoc group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
Methodological Answer: The bulky Fmoc group can reduce coupling efficiency for sterically hindered residues (e.g., valine, isoleucine). Mitigation strategies include:
- Extended Coupling Times : 2–4 hours with double molar equivalents of activated esters (e.g., HBTU/HOBt) .
- Microwave-Assisted Synthesis : Enhances reaction kinetics by reducing steric barriers through localized heating .
- Orthogonal Protecting Groups : Use of acid-labile tert-butyloxycarbonyl (Boc) for side-chain protection to avoid premature deprotection .
Q. What strategies mitigate racemization during Fmoc removal in peptide chain elongation?
Methodological Answer: Racemization occurs during piperidine-mediated Fmoc deprotection (base-sensitive step). Solutions include:
- Low-Temperature Deprotection : Conduct reactions at 0–4°C to slow base-induced racemization .
- Additives : 1-Hydroxybenzotriazole (HOBt) or OxymaPure® suppresses racemization by scavenging free amines .
- Kinetic Monitoring : Use of HPLC or LC-MS to track enantiomeric excess during iterative synthesis cycles .
Q. How does this compound facilitate the synthesis of branched or cyclic peptides?
Methodological Answer: The hexanoic acid spacer provides flexibility for introducing non-natural amino acids or functional handles:
- Orthogonal Functionalization : The carboxylic acid can be activated for coupling with resins (e.g., Wang resin) or modified with click chemistry reagents (e.g., azide-alkyne cycloaddition) .
- Cyclization : Intramolecular lactam formation via EDC/NHS-mediated activation of the carboxylic acid and a free amine on the peptide chain .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Solvent Optimization : Transition from DMF to greener solvents (e.g., 2-methyltetrahydrofuran) to improve scalability and reduce toxicity .
- Continuous Flow Systems : Enhance reproducibility by controlling residence times and minimizing manual handling .
- Chiral Chromatography : Preparative HPLC with chiral columns (e.g., amylose-based) ensures >99% enantiomeric excess for pharmacologically active peptides .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to reconcile variability across studies?
Methodological Answer: Reported melting points range from 120–150°C due to:
- Polymorphism : Crystallization conditions (e.g., solvent evaporation rate) affect crystal packing .
- Impurity Profiles : Residual solvents (e.g., DMF) or side products lower observed melting points. Use DSC (Differential Scanning Calorimetry) to identify phase transitions .
Q. Conflicting solubility data in aqueous vs. organic solvents: How to design experiments?
Methodological Answer:
- pH-Dependent Solubility : The carboxylic acid group confers solubility in alkaline aqueous buffers (pH >8), while the Fmoc group enhances solubility in DCM or DMF .
- Co-Solvent Systems : Use water/THF or water/acetonitrile mixtures (70:30 v/v) to balance solubility during purification .
Applications in Complex Systems
Q. How is this compound used in PROTAC (Proteolysis-Targeting Chimeras) synthesis?
Methodological Answer: The hexanoic acid spacer links E3 ligase ligands to target protein binders:
Q. Role in antibody-drug conjugates (ADCs): How to optimize linker-drug ratios?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
